Cyclopentanepropanal, 1-ethenyl-
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Overview
Description
Cyclopentanepropanal, 1-ethenyl- is an organic compound with the molecular formula C10H16O It is a member of the cyclopentane family, characterized by a cyclopentane ring attached to a propanal group with an ethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanepropanal, 1-ethenyl- can be achieved through several methods. One common approach involves the reaction of cyclopentane with propanal in the presence of a catalyst to form the desired product. Another method includes the use of organocerium reagents, which react with cycloalkanones to provide alkoxides, followed by the addition of MsCl or SOCl2 with DBU to yield the final product .
Industrial Production Methods
Industrial production of Cyclopentanepropanal, 1-ethenyl- typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanepropanal, 1-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclopentane derivatives with various functional groups, such as alcohols, carboxylic acids, and halogenated compounds.
Scientific Research Applications
Cyclopentanepropanal, 1-ethenyl- has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentanepropanal, 1-ethenyl- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, inhibiting radical chain oxidation of organic compounds . This activity is attributed to the presence of active centers in the molecule that terminate oxidation chains, thereby protecting cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: A similar compound with a cyclopentane ring and an ethenyl group.
Cyclopentadiene: Contains a cyclopentane ring with two double bonds.
Cyclopropane: A smaller ring structure with similar reactivity.
Uniqueness
Cyclopentanepropanal, 1-ethenyl- is unique due to its specific combination of a cyclopentane ring with a propanal group and an ethenyl substituent. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and industry.
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-(1-ethenylcyclopentyl)propanal |
InChI |
InChI=1S/C10H16O/c1-2-10(8-5-9-11)6-3-4-7-10/h2,9H,1,3-8H2 |
InChI Key |
WAJVDBSGBYQCME-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCCC1)CCC=O |
Origin of Product |
United States |
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